molecular formula C9H8N2O2 B2628538 N-(4-hydroxypyridin-3-yl)but-2-ynamide CAS No. 1862713-95-8

N-(4-hydroxypyridin-3-yl)but-2-ynamide

Cat. No.: B2628538
CAS No.: 1862713-95-8
M. Wt: 176.175
InChI Key: WTORJWQXZMEPAL-UHFFFAOYSA-N
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Description

N-(4-hydroxypyridin-3-yl)but-2-ynamide is an organic compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol This compound features a pyridine ring substituted with a hydroxyl group at the 4-position and an amide group at the 3-position, connected to a but-2-ynamide moiety

Preparation Methods

The synthesis of N-(4-hydroxypyridin-3-yl)but-2-ynamide can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxypyridine with but-2-ynoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial production methods for this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of magnesium oxide nanoparticles as a catalyst has been explored for the synthesis of similar compounds .

Chemical Reactions Analysis

N-(4-hydroxypyridin-3-yl)but-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can undergo reduction reactions, particularly at the alkyne moiety, to form corresponding alkenes or alkanes. Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with acyl chlorides can yield ester derivatives.

    Addition: The alkyne group can participate in addition reactions with halogens or hydrogen halides to form dihalo or halo derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-hydroxypyridin-3-yl)but-2-ynamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-hydroxypyridin-3-yl)but-2-ynamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The alkyne moiety can also participate in covalent bonding with target proteins, leading to irreversible inhibition. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(4-hydroxypyridin-3-yl)but-2-ynamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-(4-oxo-1H-pyridin-3-yl)but-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-2-3-9(13)11-7-6-10-5-4-8(7)12/h4-6H,1H3,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTORJWQXZMEPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1=CNC=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1862713-95-8
Record name N-(4-hydroxypyridin-3-yl)but-2-ynamide
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